5-methyl-N-(1-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Overview
Description
5-methyl-N-(1-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzothiadiazoles These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(1-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzothiadiazole core: This can be achieved by reacting o-phenylenediamine with sulfur and an oxidizing agent to form the benzothiadiazole ring.
Introduction of the sulfonamide group: The benzothiadiazole intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, which is subsequently converted to the sulfonamide by reaction with an amine.
Alkylation: The final step involves the alkylation of the sulfonamide with 1-phenylethyl bromide in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(1-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts, such as sulfuric acid for nitration or iron(III) chloride for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiadiazole derivatives depending on the electrophile used.
Scientific Research Applications
5-methyl-N-(1-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agriculture: It is investigated for its potential as a pesticide or herbicide due to its ability to inhibit specific enzymes in plants.
Mechanism of Action
The mechanism of action of 5-methyl-N-(1-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. In materials science, its electronic properties are harnessed to improve the performance of electronic devices. In agriculture, it may inhibit enzymes critical for plant growth, thereby acting as a herbicide.
Comparison with Similar Compounds
Similar Compounds
2,1,3-benzothiadiazole: The parent compound without the sulfonamide and alkyl groups.
5-methyl-2,1,3-benzothiadiazole: Similar structure but lacks the N-(1-phenylethyl) and sulfonamide groups.
N-(1-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide: Similar but without the methyl group.
Uniqueness
5-methyl-N-(1-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in drug design or advanced materials.
Properties
IUPAC Name |
5-methyl-N-(1-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-10-8-9-13-14(17-21-16-13)15(10)22(19,20)18-11(2)12-6-4-3-5-7-12/h3-9,11,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIAPXNNJUBIIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NC(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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